

Physical and chemical properties of Methyl 2,5-dibromobenzoate

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Compound of Interest

Compound Name: Methyl 2,5-dibromobenzoate

Cat. No.: B1348774

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An In-depth Technical Guide on Methyl 2,5-dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2,5-dibromobenzoate**, a versatile building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and logical relationships in its chemical transformations.

Physical and Chemical Properties

Methyl 2,5-dibromobenzoate is a halogenated aromatic ester with the chemical formula $C_8H_6Br_2O_2$.^[1] It serves as a key intermediate in the synthesis of more complex organic molecules, particularly in the fields of medicinal chemistry and materials science.^[1] The physical and chemical properties of **Methyl 2,5-dibromobenzoate** are summarized in the table below. There are some discrepancies in the reported physical state and melting/boiling points in the literature, which may be attributed to variations in purity and experimental conditions.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ Br ₂ O ₂	[1]
Molecular Weight	293.94 g/mol	[2]
Appearance	White to orange to green powder to crystal or colorless to light yellow liquid	[1][2]
Melting Point	48-51 °C (lit.) or approx. -16°C	[1][2]
Boiling Point	291.3±20.0 °C (Predicted) or approx. 269°C	[1][2]
Density	1.840±0.06 g/cm ³ (Predicted) or approx. 1.97 g/cm ³ (20°C)	[1][2]
Solubility	Slightly soluble in water. Soluble in common organic solvents such as ethanol, n-hexane, and dimethylformamide.	[1][2]
CAS Number	57381-43-8	[3]

Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl 2,5-dibromobenzoate** is not readily available in the public domain. However, based on the analysis of similar compounds and general principles of spectroscopy, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of **Methyl 2,5-dibromobenzoate** is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene ring.

Proton	Expected Chemical Shift (ppm)	Multiplicity
O-CH ₃	~3.9	Singlet
Ar-H	7.5 - 8.0	Multiplet

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Expected Chemical Shift (ppm)
C=O	~165
Ar-C-Br	115 - 125
Ar-C-H	130 - 135
Ar-C-COOCH ₃	~130
O-CH ₃	~52

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2,5-dibromobenzoate** will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Wavenumber (cm ⁻¹)
C=O (ester)	1720 - 1740
C-O (ester)	1200 - 1300
C-Br	500 - 600
Aromatic C-H	3000 - 3100
Aromatic C=C	1450 - 1600

Mass Spectrometry

The mass spectrum of **Methyl 2,5-dibromobenzoate** will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion and bromine-containing fragments will be a key feature, with characteristic M, M+2, and M+4 peaks.

Fragment	m/z
[M] ⁺	292, 294, 296
[M - OCH ₃] ⁺	261, 263, 265
[M - COOCH ₃] ⁺	233, 235, 237
[C ₆ H ₃ Br ₂] ⁺	233, 235, 237

Experimental Protocols

Synthesis of Methyl 2,5-dibromobenzoate

Methyl 2,5-dibromobenzoate is typically synthesized via Fischer esterification of 2,5-dibromobenzoic acid with methanol in the presence of an acid catalyst.

Materials:

- 2,5-dibromobenzoic acid
- Methanol
- Concentrated sulfuric acid

Procedure:

- In a round-bottom flask, dissolve 2,5-dibromobenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux the reaction mixture for several hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **Methyl 2,5-dibromobenzoate** can be purified by recrystallization.

General Recrystallization Protocol:

- Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.^[2]

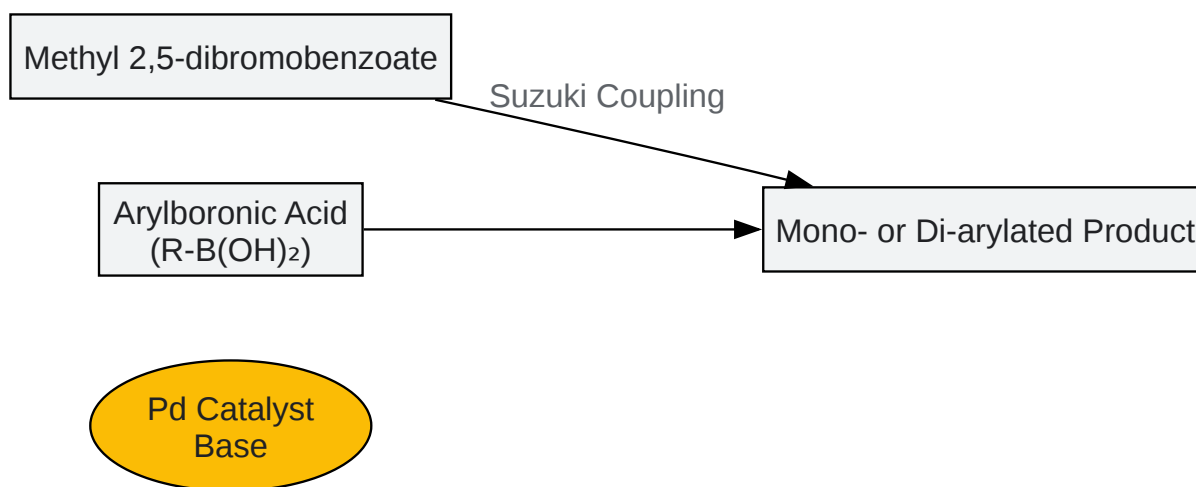
Chemical Reactivity and Transformations

Methyl 2,5-dibromobenzoate is a valuable substrate for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the

bromine-substituted positions. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki Coupling

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.^[4] **Methyl 2,5-dibromobenzoate** can undergo selective or double Suzuki coupling to introduce aryl or vinyl substituents.



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Caption: Suzuki coupling of **Methyl 2,5-dibromobenzoate**.

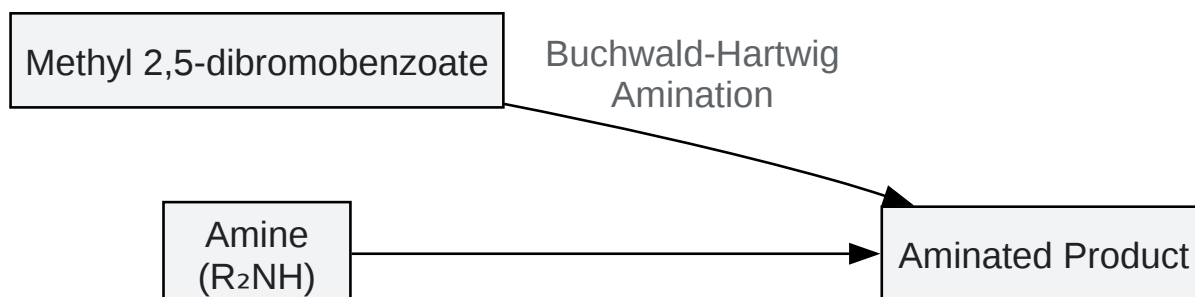
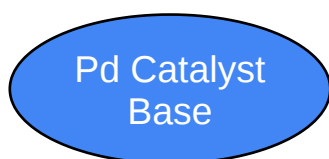
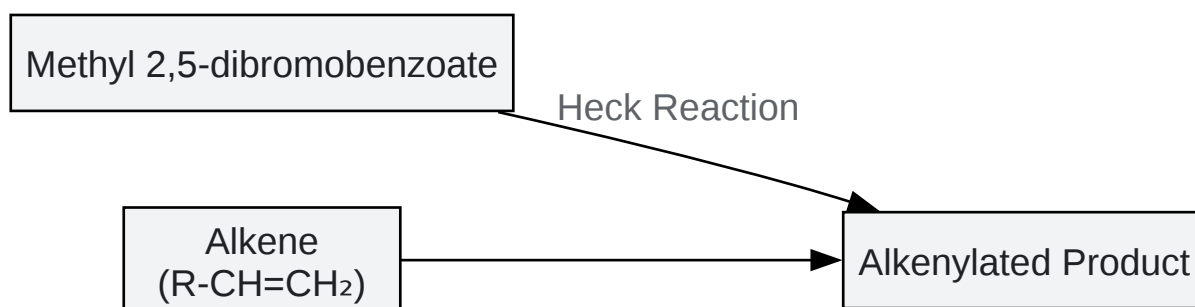
General Experimental Protocol for Suzuki Coupling:

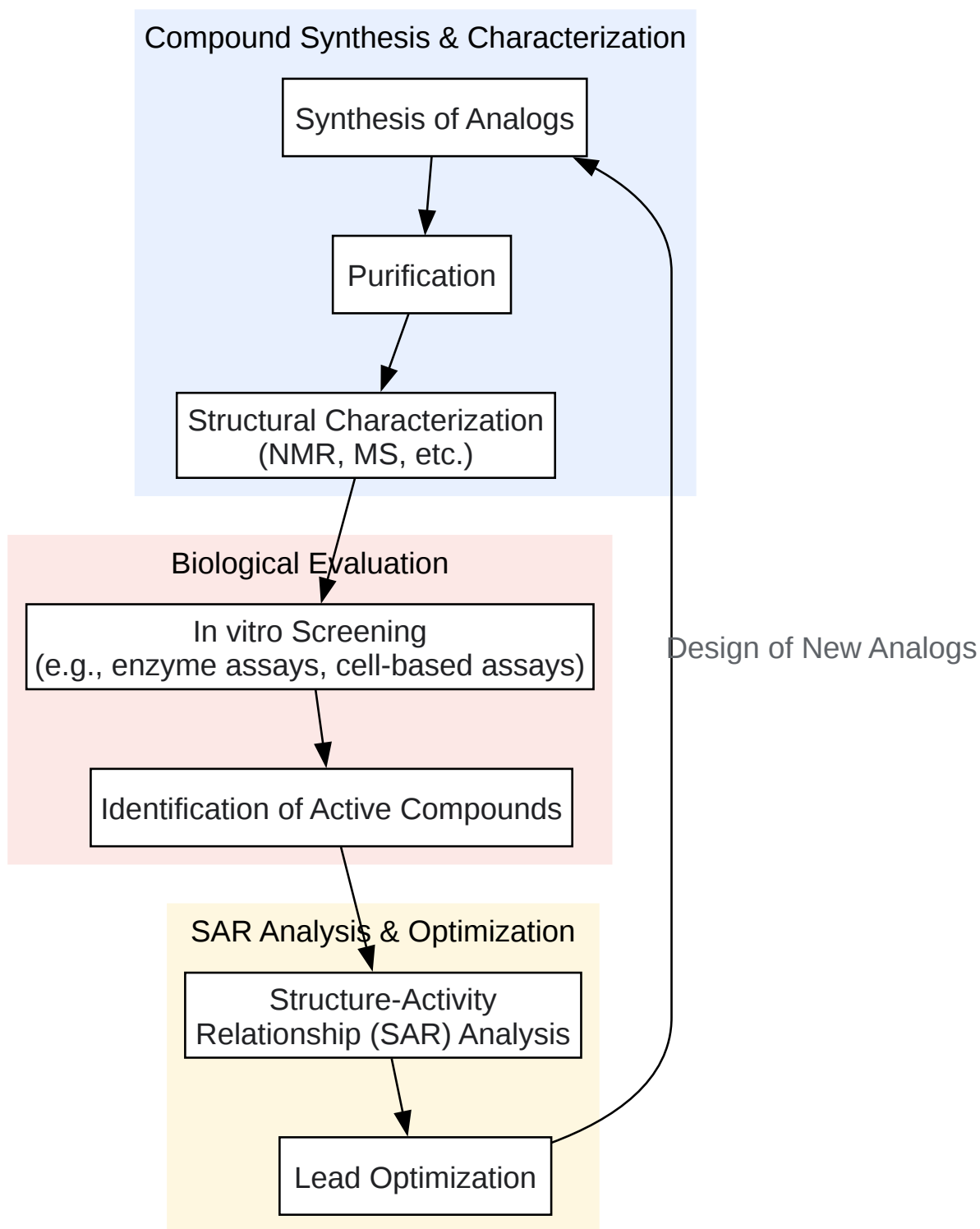
- To a reaction vessel, add **Methyl 2,5-dibromobenzoate**, the boronic acid derivative (1.1-1.5 equivalents per bromine), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

- After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[5]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction can be used to introduce alkenyl groups onto the aromatic ring of **Methyl 2,5-dibromobenzoate**.





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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chembk.com [chembk.com]
- 3. Methyl 2,5-Dibromobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. youtube.com [youtube.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
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